molecular formula C19H14ClN7O3 B2805630 N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396674-67-1

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2805630
CAS No.: 1396674-67-1
M. Wt: 423.82
InChI Key: IDYVZBPGMPTAPB-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a tetrazole ring, a chlorobenzyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable aromatic precursor, the tetrazole ring can be introduced via a cycloaddition reaction involving azide and nitrile groups.

    Introduction of the Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with an appropriate nucleophile.

    Construction of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorobenzyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, which can be important for binding to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-tetrazol-1-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Lacks the chlorobenzyl group.

    N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Contains a methylbenzyl group instead of a chlorobenzyl group.

Uniqueness

The presence of the chlorobenzyl group in N-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2,4-dioxo-N-[4-(tetrazol-1-yl)phenyl]-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN7O3/c20-16-4-2-1-3-12(16)10-26-18(29)15(9-21-19(26)30)17(28)23-13-5-7-14(8-6-13)27-11-22-24-25-27/h1-9,11H,10H2,(H,21,30)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYVZBPGMPTAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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